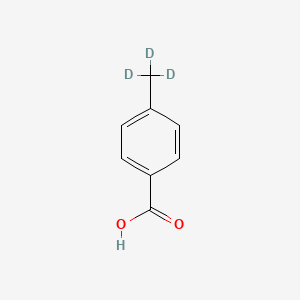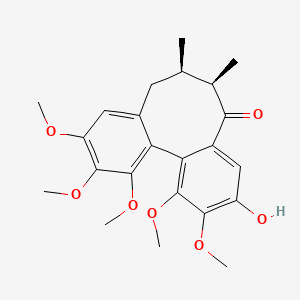
Schisanlignone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schisanlignone B is a lignan compound isolated from the seeds of Schisandra chinensis, a plant known for its medicinal properties . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Schisanlignone B is typically isolated from natural sources rather than synthesized chemically. The seeds of Schisandra chinensis are the primary source of this compound . The extraction process involves several steps, including solvent extraction, purification using chromatographic techniques, and crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Schisandra chinensis seeds. The process includes:
Harvesting: Collecting mature seeds of Schisandra chinensis.
Extraction: Using solvents such as ethanol or methanol to extract the lignans.
Purification: Employing chromatographic techniques like high-performance liquid chromatography (HPLC) to purify the compound.
Crystallization: Crystallizing the purified compound to obtain this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Schisanlignone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Schisanlignone B has several scientific research applications:
Chemistry: Used as a reference compound in the study of lignans and their chemical properties.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer properties, particularly against leukemia cells.
Industry: Used in the development of natural health products and supplements.
Mecanismo De Acción
Schisanlignone B exerts its effects through various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- Schisanlignone A
- Schisanlignone C
- Schisanlignone D
- Schizandrin B
- Gomisin J
- Gomisin N
Uniqueness
Schisanlignone B is unique due to its specific molecular structure and its potent biological activities, particularly its anticancer properties. While other lignans like Schisanlignone A, C, and D share similar structures, this compound has shown significant activity against leukemia cells, making it a promising candidate for further research in cancer therapy .
Propiedades
Fórmula molecular |
C23H28O7 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(9R,10R)-5-hydroxy-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |
InChI |
InChI=1S/C23H28O7/c1-11-8-13-9-16(26-3)21(28-5)22(29-6)17(13)18-14(19(25)12(11)2)10-15(24)20(27-4)23(18)30-7/h9-12,24H,8H2,1-7H3/t11-,12-/m1/s1 |
Clave InChI |
FLYXTLCSEZIBJX-VXGBXAGGSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)O)OC)OC)OC)OC)OC |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)O)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




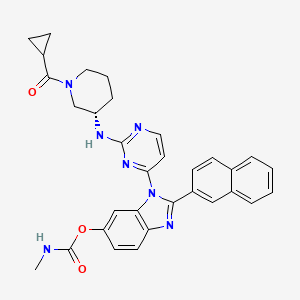

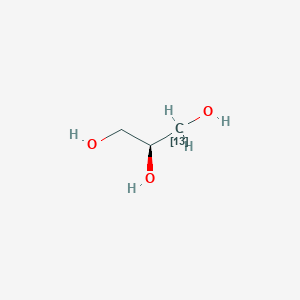
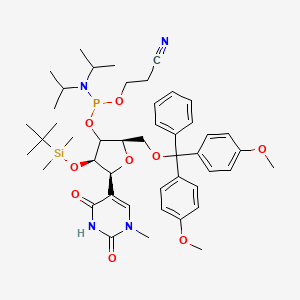
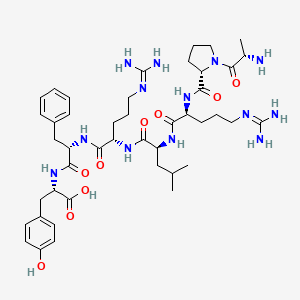
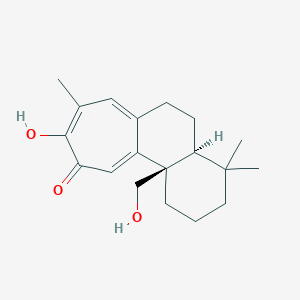

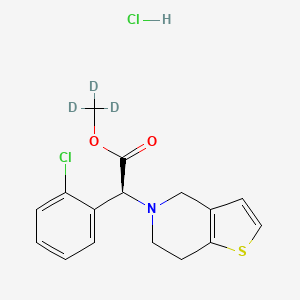
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
